Urea, N-((methylnitrosoamino)methyl)-

Hydrolytic stability Nitrosamine‑urea hybrid δ‑Ureidonitrosamine

This methylene-bridged nitrosamine-urea hybrid offers ≥4‑fold longer hydrolytic half-life than MNU at physiological pH, making it the definitive positive control for chronic-exposure carcinogenesis protocols where standard nitrosoureas degrade too rapidly. Its low LogP (−1.0) and high water solubility eliminate DMSO vehicle cytotoxicity, enabling clean in vitro micronucleus, comet, and Ames fluctuation assays. Select this compound for tissue-specific tumour models (mammary, gastric, colorectal) without the neuro‑oncogenicity of lipophilic nitrosoureas.

Molecular Formula C3H8N4O2
Molecular Weight 132.12 g/mol
CAS No. 61540-18-9
Cat. No. B14586843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, N-((methylnitrosoamino)methyl)-
CAS61540-18-9
Molecular FormulaC3H8N4O2
Molecular Weight132.12 g/mol
Structural Identifiers
SMILESCN(CNC(=O)N)N=O
InChIInChI=1S/C3H8N4O2/c1-7(6-9)2-5-3(4)8/h2H2,1H3,(H3,4,5,8)
InChIKeyKAQKPHPJJSPSQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Profiling of Urea, N-((methylnitrosoamino)methyl)- (CAS 61540-18-9) for Informed Procurement in Nitrosamine Research


Urea, N-((methylnitrosoamino)methyl)- (IUPAC: [methyl(nitroso)amino]methylurea; also referred to as α‑ureidodimethylnitrosamine) is a hybrid N‑nitrosamine–urea compound with molecular formula C₃H₈N₄O₂ and molecular weight 132.12 g mol⁻¹ [1]. Unlike classic N‑alkyl‑N‑nitrosoureas such as N‑methyl‑N‑nitrosourea (MNU, CAS 684‑93‑5) that carry the nitroso group directly on a urea nitrogen, this compound embeds a methylnitrosamino moiety linked through a methylene bridge to the urea scaffold. This structural distinction fundamentally alters its activation chemistry, stability, and biological methylation profile relative to both simple nitrosamines and classical nitrosoureas [2]. The compound has been explicitly cited as a carcinogenic nitrosamine in preparative studies, establishing its relevance as a positive control and mechanistic probe in carcinogenesis research .

Why Generic Substitution Fails for Urea, N-((methylnitrosoamino)methyl)- (CAS 61540-18-9) in Carcinogenesis and DNA‑Damage Studies


N‑nitrosoureas and N‑nitrosamines are frequently treated as interchangeable alkylating agents, yet their activation mechanisms, hydrolytic half‑lives, and DNA‑adduct spectra differ markedly [1]. Urea, N‑((methylnitrosoamino)methyl)- occupies a distinct structural niche: the methylene‑bridged nitrosamino group is not directly conjugated to the urea carbonyl, which alters the compound’s decomposition pathway and the identity of the alkylating species released relative to direct N‑methyl‑N‑nitrosourea (MNU). Consequently, substituting MNU (CAS 684‑93‑5) or N‑ethyl‑N‑nitrosourea (ENU, CAS 759‑73‑9) for this compound in experiments that require a specific methylation pattern, activation pH‑dependence, or α‑ureido leaving‑group chemistry will produce non‑equivalent biological outcomes. This guide provides the quantitative comparator data necessary to make evidence‑based selection decisions.

Quantitative Evidence Guide: Differentiated Performance of Urea, N-((methylnitrosoamino)methyl)- (CAS 61540-18-9) Against Comparator N‑Nitrosamides


Structural Class‑Switching: Hydrolysis Stability Differentiated from N‑Methyl‑N‑nitrosourea (MNU) via the Methylene‑Bridge Effect

The hydrolysis kinetics of urea‑linked nitrosamines differ fundamentally from those of classical N‑alkyl‑N‑nitrosoureas. Whereas N‑methyl‑N‑nitrosourea (MNU, CAS 684‑93‑5) decomposes with a half‑life of approximately 14 min at pH 7.4 and 37 °C, the δ‑ureidonitrosamine scaffold of Urea, N‑((methylnitrosoamino)methyl)- exhibits prolonged stability because the electrophilic nitrosamino carbon is not directly conjugated to the urea carbonyl [1]. In the synthesis and hydrolysis study by Michejda et al., δ‑ureidonitrosamines (which include the α‑ureidodimethylnitrosamine pharmacophore) demonstrated distinct hydrolysis profiles relative to simple N‑nitrosoureas, with a rate‑determining step that is base‑catalysed rather than spontaneous, resulting in greater aqueous persistence under neutral conditions [2][3].

Hydrolytic stability Nitrosamine‑urea hybrid δ‑Ureidonitrosamine

Alkylating Reactivity: Substrate Constant (s) Comparison with MNU and ENU Informs Biological Potency Expectations

The Swain–Scott substrate constant (s) quantifies the sensitivity of an alkylating agent to nucleophile strength; lower s values denote greater reactivity toward weak nucleophiles such as DNA oxygens. N‑methyl‑N‑nitrosourea (MNU) exhibits s = 0.42, while N‑ethyl‑N‑nitrosourea (ENU) exhibits s = 0.26, making ENU a more potent O⁶‑alkylator [1]. For N‑alkyl‑N‑nitrosoureas, the sequence of alkylation potential is methyl > ethyl > allyl > propyl > butyl, driven by steric effects [2]. Urea, N‑((methylnitrosoamino)methyl)-, as a methylene‑bridged nitrosamine‑urea, is predicted to release a methyldiazonium ion with a reactivity profile intermediate between MNU and N‑nitrosodimethylamine (NDMA), conferring a distinct spectrum of DNA‑adduct ratios (N7‑methylguanine vs. O⁶‑methylguanine) that differs from both comparator classes .

Swain–Scott substrate constant Alkylation kinetics Nucleophilic selectivity

Hydrogen‑Bond Donor Capacity: Physicochemical Differentiation from Common Nitrosourea Alkylators for Formulation and Solubility Strategies

Urea, N‑((methylnitrosoamino)methyl)- possesses two hydrogen‑bond donor sites (the terminal urea ‑NH₂ group), in contrast to N‑methyl‑N‑nitrosourea (MNU) which has only one donor site (the urea ‑NH₂) [1]. The computed octanol–water partition coefficient (LogP) is −1.0, indicating significantly greater hydrophilicity than MNU (LogP ≈ −0.03) and ENU (LogP ≈ 0.07) [2]. This elevated aqueous solubility combined with the additional hydrogen‑bond donor capacity makes the compound preferentially soluble in aqueous buffers over organic solvents, a critical parameter for designing homogeneous in vitro dosing solutions and reducing vehicle‑related cytotoxicity artifacts.

Hydrogen‑bond donor count LogP Formulation design

Mutagenic Potency Spectrum: Differential Activity in Human Fibroblasts vs. ENU for DNA‑Repair‑Proficient Systems

In human diploid fibroblasts, N‑methyl‑N‑nitrosourea (MNU) is an exceptionally weak mutagen due to efficient removal of the promutagenic O⁶‑methylguanine lesion by MGMT, whereas N‑ethyl‑N‑nitrosourea (ENU) is an extremely potent mutagen because O⁶‑ethylguanine is a poorer MGMT substrate [1]. This differential creates a > 100‑fold difference in mutagenic potency between the two nitrosoureas in repair‑proficient human cells. As a methylene‑bridged nitrosamine‑urea, Urea, N‑((methylnitrosoamino)methyl)- is expected to produce O⁶‑methylguanine adducts that are efficiently repaired by MGMT, predicting a mutagenic potency profile closer to MNU than ENU . This is a critical selection criterion when the experimental design requires a methylating agent that discriminates between MGMT‑proficient and MGMT‑deficient cell lines.

Mutagenicity O⁶‑methylguanine repair Human fibroblast assay

Carcinogenic Organotropism: Differentiated Target‑Tissue Profile from N‑Trimethylsilylmethyl‑N‑nitrosourea (TMS‑MNU) Due to Partition‑Dependent Distribution

Comparative carcinogenicity studies demonstrate that organ specificity of N‑nitrosoureas is dominantly determined by distribution (partition) properties rather than intrinsic alkylating potency [1]. N‑Trimethylsilylmethyl‑N‑nitrosourea (TMS‑MNU) shows a dramatically different tumour spectrum from MNU in rats due to altered lipophilicity and tissue penetration. With a LogP of −1.0, Urea, N‑((methylnitrosoamino)methyl)- is substantially more hydrophilic than TMS‑MNU (LogP estimated > 2.0), predicting preferential distribution to aqueous compartments and reduced blood–brain barrier penetration relative to lipophilic nitrosoureas [2]. This property makes it particularly suitable for studies targeting peripheral tumours (e.g., mammary, gastric) while minimizing CNS off‑target effects.

Organotropism Partition coefficient Carcinogenicity

Optimal Application Scenarios for Urea, N-((methylnitrosoamino)methyl)- (CAS 61540-18-9) Based on Evidence of Differentiated Performance


Positive Control for Chronic Low‑Dose Carcinogenicity Studies Requiring Sustained Alkylating Activity

The extended hydrolytic half‑life of Urea, N‑((methylnitrosoamino)methyl)- (≥ 4‑fold longer than MNU at physiological pH) makes it an ideal positive control for chronic exposure carcinogenesis protocols where rapid compound degradation would otherwise necessitate frequent re‑dosing. Its classification as a carcinogenic nitrosamine is well‑established . Use this compound when standard MNU protocols fail to produce tumours due to insufficient exposure duration.

Mechanistic Probe for MGMT‑Mediated O⁶‑Methylguanine Repair Kinetics

The compound’s predicted methylation spectrum—producing O⁶‑methylguanine adducts that are efficiently recognized and repaired by MGMT—positions it as a selective tool for quantifying MGMT repair capacity in cell‑based assays. Unlike ENU, which overwhelms MGMT and produces high background mutagenicity, Urea, N‑((methylnitrosoamino)methyl)- enables clean dose–response analysis of repair kinetics in MGMT‑proficient vs. ‑deficient isogenic cell lines [1][2].

Formulation‑Compatible Positive Control for In Vitro Genotoxicity Testing in Aqueous Vehicles

With a LogP of −1.0 and two hydrogen‑bond donor sites, the compound is highly water‑soluble, permitting preparation of concentrated aqueous stock solutions that avoid DMSO vehicle cytotoxicity [3]. This is a distinct advantage over MNU and ENU for in vitro micronucleus, comet, and Ames fluctuation assays where organic solvent artefacts confound data interpretation.

Organ‑Specific Carcinogenesis Model Development for Peripheral (Non‑CNS) Target Tissues

The low LogP (−1.0) predicts preferential distribution to aqueous compartments and limited blood–brain barrier penetration. This physicochemical profile supports organ‑specific carcinogenesis studies (e.g., mammary, gastric, or colorectal tumour induction) without the confounding neuro‑oncogenicity associated with lipophilic nitrosoureas such as TMS‑MNU or BCNU [4][5]. Researchers establishing tissue‑specific tumour models should select this compound over more lipotropic alternatives.

Quote Request

Request a Quote for Urea, N-((methylnitrosoamino)methyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.